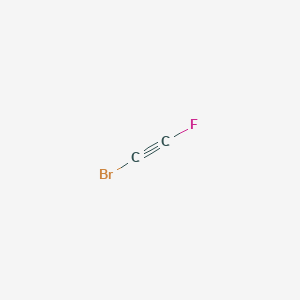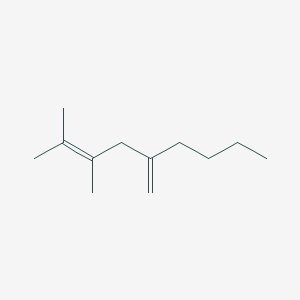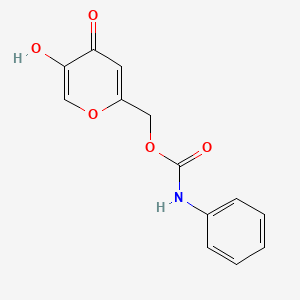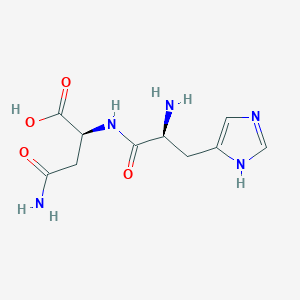
3,5,6-Trimethylhepta-1,2-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethylhepta-1,2-dien-4-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at positions 3, 5, and 6.
Preparation Methods
The synthesis of 3,5,6-Trimethylhepta-1,2-dien-4-one can be achieved through various synthetic routes. One common method involves the isolation of the compound from the essential oil of Artemisia annua . Industrial production methods typically involve the extraction and purification of the compound from natural sources, followed by chemical synthesis to achieve the desired purity and yield.
Chemical Reactions Analysis
3,5,6-Trimethylhepta-1,2-dien-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3,5,6-Trimethylhepta-1,2-dien-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, the compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the production of fragrances and flavors due to its unique odor profile .
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylhepta-1,2-dien-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
3,5,6-Trimethylhepta-1,2-dien-4-one can be compared with other similar compounds such as 3,3,6-Trimethylhepta-1,5-dien-4-one and 3,3,6-Trimethylhepta-1,5-dien-4-ol . These compounds share a similar heptadienone backbone but differ in the position and number of methyl groups. The unique structure of this compound gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
140846-88-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-6-8(4)10(11)9(5)7(2)3/h7,9H,1H2,2-5H3 |
InChI Key |
JBEGOYHZNLNXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)C(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)

![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)


![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)




